

Toxicological Profile of 3-Nitrophenol: A Technical Guide

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Compound of Interest		
Compound Name:	3-Nitrophenol	
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrophenol, a significant industrial chemical, presents a distinct toxicological profile of concern. This technical guide provides a comprehensive overview of the current scientific understanding of its effects on biological systems. The primary mechanism of **3-Nitrophenol**'s toxicity is the uncoupling of oxidative phosphorylation, a critical process for cellular energy production. This disruption leads to a cascade of cellular events, ultimately culminating in cellular dysfunction and, at high concentrations, cell death.

This document summarizes key quantitative toxicological data, outlines detailed experimental methodologies for pivotal studies, and provides visual representations of the core toxicological pathways. While acute toxicity data are well-established, a significant data gap exists for chronic, reproductive, developmental, and carcinogenic effects of **3-Nitrophenol**. This guide is intended to be a valuable resource for professionals in research, drug development, and toxicology, facilitating a deeper understanding of the potential hazards associated with **3-Nitrophenol** exposure.

Chemical and Physical Properties



Property	Value	
Chemical Name	3-Nitrophenol	
CAS Number	554-84-7	
Molecular Formula	C ₆ H ₅ NO ₃	
Molecular Weight	139.11 g/mol	
Appearance	Yellowish crystalline solid	
Water Solubility	13.5 g/L at 25°C	
рКа	8.36	

Toxicological Data Acute Toxicity

The acute toxicity of **3-Nitrophenol** has been evaluated in several animal models. The primary route of exposure for systemic toxicity is oral ingestion.

Table 1: Acute Oral Toxicity of 3-Nitrophenol

Species	Route	Endpoint	Value (mg/kg)	Reference
Rat	Oral	LD50	930 (640-1350)	Vernot et al. (1977)[1]
Rat	Oral	LD50	328	Lewis, R.J. Sr. (ed) (2004)
Mouse	Oral	LD50	1410	Vernot et al. (1977)[1]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

Chronic Toxicity, Carcinogenicity, Reproductive and Developmental Toxicity



A comprehensive review of the available literature reveals a significant lack of data on the chronic, carcinogenic, reproductive, and developmental toxicity of **3-Nitrophenol**.[2][3] Studies on nitrophenol isomers often indicate that **3-Nitrophenol** is less toxic than its 2- and 4-counterparts, and research has predominantly focused on the latter.[3] The National Toxicology Program (NTP), the International Agency for Research on Cancer (IARC), and the U.S. Environmental Protection Agency (EPA) have not classified **3-Nitrophenol** for its carcinogenic potential.[4]

Genotoxicity

The genotoxic potential of **3-Nitrophenol** has been investigated in several in vitro systems. The compound has generally tested negative for gene mutations in bacterial reverse mutation assays (Ames test). However, there is some evidence to suggest it may induce DNA damage in certain bacterial strains.

Table 2: Genotoxicity of 3-Nitrophenol In Vitro

Assay	Test System	Metabolic Activation	Result	Reference
Reverse Gene Mutation	Salmonella typhimurium (TA98, TA100, TA1535, TA1537)	With & Without	Negative	Haworth et al. (1983)[2]
Reverse Gene Mutation	Salmonella typhimurium (TA98, TA100)	With & Without	Negative	Suzuki et al. (1983)[5]
Reverse Gene Mutation	Escherichia coli	Without	Negative	Szybalski (1958)
DNA Damage	Bacillus subtilis	Not Specified	Positive	Shimizu and Yano (1986)
DNA Damage (umu test)	Salmonella typhimurium	Not Specified	Positive	Degirmenci et al. (2000)

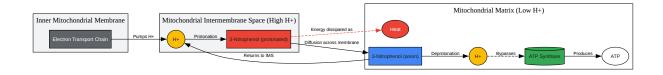


Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for **3-Nitrophenol**, like other nitrophenols, is the uncoupling of oxidative phosphorylation in the mitochondria.[6] This process disrupts the synthesis of ATP, the main energy currency of the cell.

Signaling Pathway

3-Nitrophenol is a lipophilic molecule that can readily pass through the inner mitochondrial membrane. In the intermembrane space, where the proton concentration is high, it becomes protonated. This protonated form then diffuses across the inner membrane into the mitochondrial matrix, where it releases the proton due to the lower proton concentration. This action dissipates the proton gradient that is essential for ATP synthase to produce ATP. The energy that would have been used for ATP synthesis is instead released as heat.



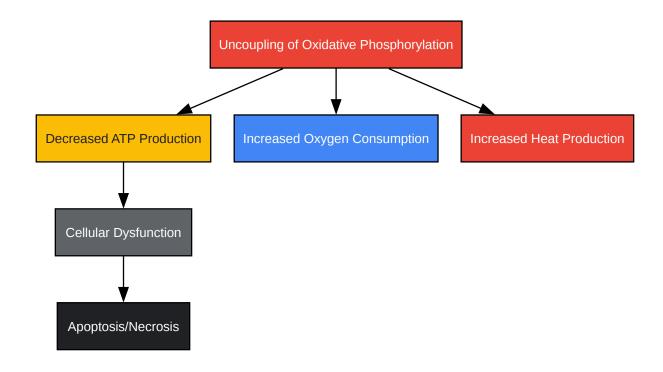
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Mechanism of **3-Nitrophenol**-induced mitochondrial uncoupling.

Consequences of Uncoupling

The disruption of the proton gradient and the subsequent decrease in ATP production have several downstream consequences for the cell.





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Downstream effects of mitochondrial uncoupling.

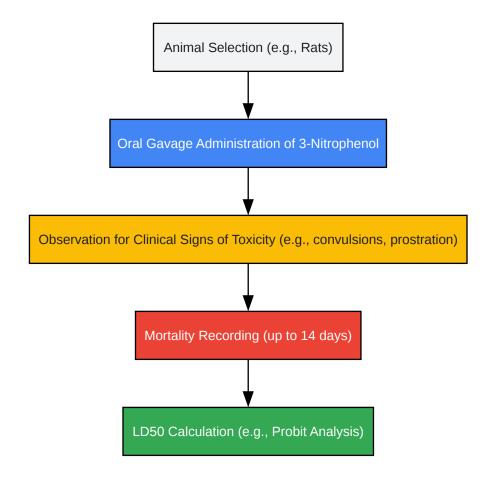
Experimental Protocols

Detailed experimental protocols for the key toxicological assays are provided below, based on established OECD guidelines. It is important to note that the full experimental details for the specific studies cited for **3-Nitrophenol** were not always available in the public domain.

Acute Oral Toxicity (LD50) - Based on OECD Guideline 423

This protocol outlines the general procedure for determining the acute oral median lethal dose (LD50).





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Workflow for an acute oral toxicity study.

Methodology:

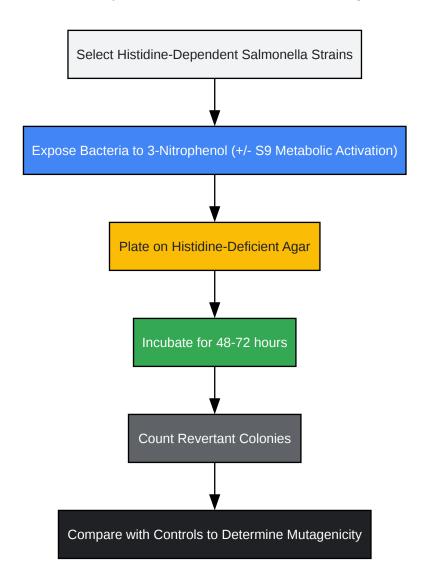
- Test Animals: Healthy, young adult rats of a single strain are used.
- Housing and Fasting: Animals are housed in individual cages and fasted overnight prior to dosing.
- Dose Administration: 3-Nitrophenol, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. A stepwise procedure is used, starting with a dose expected to be moderately toxic.
- Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.



• Data Analysis: The LD50 value is calculated using a recognized statistical method.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

This assay is used to assess the potential of a substance to induce gene mutations.



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Workflow for the Ames test.

Methodology:



- Tester Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
- Exposure: The bacterial strains are exposed to various concentrations of **3-Nitrophenol**.
- Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
- Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

Conclusion and Future Directions

The toxicological profile of **3-Nitrophenol** is characterized by its potent ability to uncouple mitochondrial oxidative phosphorylation, leading to acute toxicity at relatively high doses. While its genotoxic potential appears to be low, significant data gaps remain concerning its long-term effects, including chronic toxicity, carcinogenicity, and reproductive and developmental toxicity.

For a comprehensive risk assessment, further research is imperative in these areas. Specifically, well-designed studies following OECD guidelines are needed to evaluate the potential for **3-Nitrophenol** to cause adverse health effects following prolonged exposure and to assess its impact on reproductive health and development across generations. Such data are critical for establishing safe exposure limits and for informing regulatory decisions regarding the use and handling of this chemical. Researchers and drug development professionals should exercise caution when working with **3-Nitrophenol**, being mindful of its acute toxicity and the current uncertainties surrounding its long-term health effects.

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